![molecular formula C22H24N4O3 B10991220 N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B10991220.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that combines structural elements from benzimidazole and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Indole Synthesis: The indole ring is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The benzimidazole and indole derivatives are coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound’s reactivity arises from three key components:
-
Benzimidazole ring : Susceptible to electrophilic substitution and metal coordination.
-
Indole core (5,6-dimethoxy-1-methyl) : Participates in electrophilic aromatic substitution and oxidation.
-
Carboxamide group : Undergoes hydrolysis and nucleophilic acyl substitution.
Oxidation Reactions
The indole moiety undergoes oxidation under controlled conditions, particularly at electron-rich methoxy-substituted positions.
Reaction Type | Conditions | Outcome | Reference |
---|---|---|---|
Indole ring oxidation | Oxidizing agents (e.g., H2O2, KMnO4) | Formation of indole oxide derivatives | |
Demethylation | Strong acids or Lewis acids | Removal of methoxy groups |
Oxidation may destabilize the methoxy groups, leading to quinone-like structures that enhance electrophilicity.
Nucleophilic Substitution and Acylation
The carboxamide group participates in nucleophilic reactions under basic or acidic conditions:
Reaction Type | Conditions | Outcome | Reference |
---|---|---|---|
Amide hydrolysis | HCl (aqueous) or NaOH | Cleavage to carboxylic acid and amine | |
Acylation | Acetyl chloride, pyridine | Formation of acetylated derivatives |
The benzimidazole nitrogen can act as a nucleophile in substitutions, particularly in the presence of alkyl halides or acylating agents .
Electrophilic Aromatic Substitution
The benzimidazole and indole rings undergo electrophilic substitution, with regioselectivity influenced by methoxy and methyl groups:
Reaction Type | Conditions | Outcome | Reference |
---|---|---|---|
Nitration | HNO3/H2SO4 | Nitro group addition at C4/C5 positions | |
Sulfonation | SO3 in H2SO4 | Sulfonic acid derivatives |
Methoxy groups direct electrophiles to para/ortho positions on the indole ring, while the methyl group sterically hinders substitution at adjacent sites.
Metal Complexation
The benzimidazole nitrogen atoms coordinate with transition metals, forming stable complexes:
Metal Ion | Conditions | Application | Reference |
---|---|---|---|
Cu2+ | Ethanol, reflux | Anticatalytic activity | |
Fe3+ | Aqueous buffer | Sensor development |
These complexes exhibit enhanced photophysical properties and potential therapeutic applications.
Stability Under Synthetic Conditions
The compound’s stability varies with reaction parameters:
Parameter | Effect | Optimal Range | Reference |
---|---|---|---|
Temperature | Degradation >120°C | 25–80°C | |
pH | Hydrolysis at pH <3 or >10 | Neutral to mild acidic (pH 4–7) |
Comparative Reactivity of Structural Analogues
Benzimidazole-indole hybrids demonstrate distinct reactivity compared to simpler analogues:
Compound | Key Reaction | Rate/Outcome |
---|---|---|
Simple benzimidazole | Nitration | Faster at C4/C7 positions |
Indole derivatives | Oxidation | Higher susceptibility to ring cleavage |
Target compound | Metal complexation | Enhanced stability due to dual N-sites |
Scientific Research Applications
Anticancer Activity
Compounds containing both benzimidazole and indole structures have been shown to exhibit significant anticancer properties. N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies indicate that similar compounds can inhibit the growth of MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines, suggesting that this compound may also possess comparable anticancer activities .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 | TBD | Anticancer |
A549 | TBD | Anticancer |
HCT116 | TBD | Anticancer |
Antimicrobial Properties
The benzimidazole and indole frameworks are associated with antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, making it a candidate for further investigation in the development of antimicrobial agents.
Mechanistic Insights
Understanding the mechanism of action is crucial for the therapeutic application of this compound. The compound's interaction with biological targets can lead to various outcomes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Cell Cycle Arrest : Research indicates that some derivatives can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)propyl]-4-fluorobenzamide
- N-[3-(1H-benzimidazol-2-yl)propyl]butanamide
Uniqueness
Compared to similar compounds, N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of benzimidazole and indole moieties, along with the presence of methoxy groups. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that combines the structural features of both benzimidazole and indole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological potential, structure-activity relationships, and relevant case studies.
Compound Overview
- Chemical Structure : The compound consists of a benzimidazole moiety linked to a propyl chain and an indole carboxamide with methoxy substitutions.
- Molecular Formula : C₁₈H₃₁N₃O₄
- Molecular Weight : Approximately 376.5 g/mol
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and indole structures:
- Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
2. Antimicrobial Activity
The benzimidazole derivatives have been extensively studied for their antimicrobial properties:
- In Vitro Studies : Compounds similar to this compound exhibited moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli with MIC values comparable to standard antibiotics .
3. Anti-inflammatory Effects
Benzimidazole derivatives have also been researched for their anti-inflammatory properties:
- Inflammation Models : In animal models, compounds with similar structures demonstrated significant reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features:
- Benzimidazole Moiety : Known for its role in enhancing bioactivity against various pathogens and cancer cells.
- Indole Structure : Contributes to the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of several benzimidazole derivatives, including this compound:
- Findings : The compound showed promising results in inhibiting tumor growth in xenograft models, indicating its potential as a lead compound for further development in cancer therapy .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives:
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-5,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-26-17-13-20(29-3)19(28-2)12-14(17)11-18(26)22(27)23-10-6-9-21-24-15-7-4-5-8-16(15)25-21/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,23,27)(H,24,25) |
InChI Key |
ZDSODXAEWNHHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NCCCC3=NC4=CC=CC=C4N3)OC)OC |
Origin of Product |
United States |
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